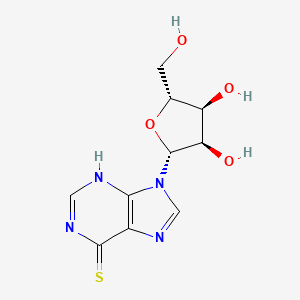

6-MPR

描述

Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503)

Structure

3D Structure

属性

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-25-4, 4988-64-1 | |

| Record name | 6-Thioinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioinosine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Gatekeepers of the Lysosome: A Technical Guide to the Role of Mannose 6-Phosphate Receptors in Enzyme Trafficking

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise delivery of newly synthesized acid hydrolases to the lysosome is a critical cellular process, essential for the degradation of macromolecules and overall cellular homeostasis. This trafficking system is predominantly orchestrated by two specialized transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR). These receptors recognize a unique carbohydrate marker, mannose 6-phosphate (M6P), which is added to lysosomal enzymes in the Golgi apparatus. This guide provides an in-depth examination of the M6P-dependent pathway, detailing the molecular mechanisms of enzyme recognition, vesicular transport, and pH-dependent release. Furthermore, it explores the structural and functional distinctions between the two MPRs, the clinical ramifications of pathway dysfunction as seen in lysosomal storage diseases, and the experimental methodologies employed to investigate this vital cellular process.

The Mannose 6-Phosphate (M6P) Targeting Signal: A Two-Step Enzymatic Tagging Process

The journey of a lysosomal enzyme begins in the endoplasmic reticulum and continues to the Golgi apparatus, where it acquires the M6P recognition marker.[1] This "tag" is synthesized in a two-step reaction sequence within the cis-Golgi.[2]

-

Phosphorylation: The process is initiated by UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase). This enzyme recognizes a specific protein determinant on the surface of the lysosomal hydrolase and catalyzes the transfer of GlcNAc-1-phosphate to one or more mannose residues on the N-linked oligosaccharides of the enzyme, forming a phosphodiester intermediate.[2][3]

-

Uncovering the Signal: Subsequently, a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, often called the "uncovering enzyme," removes the terminal GlcNAc residue in the trans-Golgi network (TGN).[3] This exposes the M6P moiety, creating the final targeting signal recognized by the MPRs.[3][4]

Defects in the GlcNAc-phosphotransferase are the underlying cause of the severe lysosomal storage diseases I-cell disease (Mucolipidosis II) and the milder Pseudo-Hurler polydystrophy (Mucolipidosis III).[5][6][7] In these conditions, lysosomal enzymes fail to acquire the M6P tag, are not recognized by the MPRs, and are consequently secreted from the cell instead of being delivered to lysosomes.[5][6]

The Mannose 6-Phosphate Receptors (MPRs)

Two distinct receptors, members of the P-type lectin family, are responsible for recognizing the M6P signal.[1] While both bind M6P, they differ significantly in structure, binding properties, and ligand specificity.[8]

-

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): This is a large, ~300 kDa monomeric type I transmembrane glycoprotein.[3][8] Also known as the insulin-like growth factor II (IGF-II) receptor, it is a multifunctional protein.[1][9] Its large extracytoplasmic region is composed of 15 homologous domains.[3] Domains 3, 5, and 9 have been identified as M6P binding sites, allowing the CI-MPR to bind a wide array of phosphorylated glycan structures with high affinity.[3][8] Approximately 10-20% of CI-MPRs are located on the cell surface, where they play a crucial role in recapturing secreted M6P-tagged enzymes and in the clearance of IGF-II.[1][8]

-

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): This is a smaller, ~46 kDa type I transmembrane protein that functions as a homodimer.[8][10] Each monomer contains a single M6P-binding domain.[10] As its name suggests, its binding to M6P is enhanced in the presence of divalent cations like Mn²⁺.[8][10] Unlike the CI-MPR, the CD-MPR is primarily involved in the intracellular trafficking of lysosomal enzymes from the TGN and is not significantly present on the plasma membrane.[8]

Studies with knockout mice have revealed that both receptors are necessary for the efficient targeting of lysosomal enzymes, with each receptor appearing to interact preferentially with a specific subset of hydrolases.[8] The loss of the CI-MPR alone results in the secretion of approximately 70% of lysosomal enzymes, indicating that the CD-MPR cannot fully compensate for its absence.[8]

Data Presentation: Comparison of Mannose 6-Phosphate Receptors

| Feature | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) |

| Alternate Name | IGF-II Receptor (IGF2R) | 46 kDa MPR |

| Molecular Weight | ~300 kDa[8] | ~46 kDa[8][10] |

| Structure | Monomer with 15 extracytoplasmic domains[3] | Homodimer[10] |

| M6P Binding Sites | 3 per molecule (Domains 3, 5, 9)[3][8] | 1 per monomer (2 per functional dimer)[10] |

| Cation Dependence | No | Binding enhanced by divalent cations (e.g., Mn²⁺)[10] |

| Binding Affinity (M6P) | Kd ≈ 7 µM[8] | Kd ≈ 8 µM[8] |

| Optimal Binding pH | ~6.5 - 7.0[8] | ~6.5[11] |

| Primary Location | Trans-Golgi Network, Endosomes, Plasma Membrane (10-20%)[8] | Trans-Golgi Network, Endosomes[8] |

| Other Ligands | Insulin-like growth factor II (IGF-II), Retinoic Acid[1][8] | None well-characterized |

The Trafficking Pathway: From the Golgi to the Lysosome

The MPR-mediated transport of lysosomal enzymes is a cyclical pathway involving vesicular transport between several key organelles.

-

Binding in the TGN: In the trans-Golgi network (TGN), the slightly acidic pH (6.5-6.7) is optimal for the MPRs to recognize and bind the M6P signal on newly synthesized lysosomal hydrolases.[2][8]

-

Vesicle Formation: The resulting receptor-ligand complexes are concentrated into clathrin-coated pits. Adaptor proteins, such as the GGA family, recognize sorting signals in the cytoplasmic tails of the MPRs, facilitating their inclusion into budding vesicles.[10]

-

Transport to Endosomes: These clathrin-coated vesicles pinch off from the TGN and are transported to late endosomes, which are pre-lysosomal compartments.[2][8]

-

pH-Dependent Dissociation: The environment within the late endosome is more acidic (pH below 6.0).[2] This drop in pH induces a conformational change in the MPRs, causing them to release their lysosomal enzyme cargo.[8]

-

Enzyme Delivery and Receptor Recycling: The now-free hydrolases are delivered to the lysosome. The unoccupied MPRs are segregated from the enzymes and packaged into vesicles that recycle back to the TGN, ready to begin another round of transport.[2][9] The CI-MPR can also be trafficked from the endosome to the cell surface.

References

- 1. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 6. [I-cell disease and pseudo-Hurler polydystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudo-Hurler polydystrophy - Wikipedia [en.wikipedia.org]

- 8. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 11. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cation-Dependent Mannose 6-Phosphate Receptor: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR), also known as the 46 kDa mannose 6-phosphate receptor (MPR 46), is a crucial component of the lysosomal trafficking pathway.[1][2] This P-type lectin plays a vital role in sorting and transporting newly synthesized mannose 6-phosphate (M6P)-bearing acid hydrolase precursors from the trans-Golgi network (TGN) to the lysosomes.[3][4] Its function is essential for the proper maturation of lysosomes and the degradation of cellular waste products. Dysregulation of CD-M6PR function has been implicated in various pathological conditions, making it a significant area of research for therapeutic development.[5] This technical guide provides an in-depth overview of the structure, function, and experimental analysis of the CD-M6PR.

Structure of the Cation-Dependent Mannose 6-Phosphate Receptor

The CD-M6PR is a type I transmembrane glycoprotein with a molecular weight of approximately 46 kDa.[1][6] It exists and functions as a homodimer, with each monomer consisting of a single polypeptide chain.[6][7] The equilibrium between monomeric, dimeric, and tetrameric forms can be influenced by factors such as pH, temperature, and the presence of its ligand, mannose 6-phosphate.[6]

Domain Architecture

Each CD-M6PR monomer is composed of three distinct domains:

-

A large N-terminal extracytoplasmic/luminal domain: This domain, comprising approximately 157 amino acid residues, contains the mannose 6-phosphate binding site.[1] It features a single P-type carbohydrate recognition domain characterized by a nine-stranded β-barrel structure.[6]

-

A single transmembrane domain: This hydrophobic segment anchors the receptor within the lipid bilayer of cellular membranes.[1][4]

-

A short C-terminal cytoplasmic tail: This region, extending into the cytoplasm, contains sorting signals that mediate the intracellular trafficking of the receptor.[1][6]

Quaternary Structure and Oligomerization

The CD-M6PR primarily exists as a dimer in the membrane.[6] While the extracytoplasmic domain contains all the necessary components for ligand binding and pH-dependent dissociation, the transmembrane domain is crucial for establishing the quaternary structure of the receptor.[7][8] Interestingly, studies have shown that the monomeric form of the extracytoplasmic domain is also capable of binding M6P, indicating that dimerization is not an absolute requirement for ligand recognition itself but is important for the receptor's overall function and stability.[7][9]

Function of the Cation-Dependent Mannose 6-Phosphate Receptor

The primary function of the CD-M6PR is the selective transport of M6P-tagged lysosomal enzymes from the TGN to endosomes.[1][2] This process is critical for equipping lysosomes with the necessary hydrolases for their degradative functions.

Ligand Binding and Release: A pH- and Cation-Dependent Process

The binding of CD-M6PR to its M6P-containing ligands is a finely tuned process governed by the pH of the surrounding environment and the presence of divalent cations.

-

Optimal Binding in the trans-Golgi Network: The receptor exhibits optimal ligand binding at a slightly acidic pH of approximately 6.5, which is characteristic of the TGN.[3]

-

Cargo Release in Endosomes: As the receptor-ligand complex is transported to the more acidic environment of the endosomes (pH < 5.5), the drop in pH induces a conformational change in the receptor, leading to the release of its cargo.[3]

-

Role of Divalent Cations: The presence of divalent cations, such as manganese (Mn²⁺), enhances the binding affinity of the CD-M6PR for M6P by approximately four-fold.[3] While not absolutely essential for ligand binding in humans, this cation dependence is a hallmark of this receptor.[6]

Intracellular Trafficking

The trafficking of the CD-M6PR is a cyclic process involving its movement between different cellular compartments.

dot

Caption: Intracellular trafficking pathway of the CD-M6PR.

The trafficking cycle can be summarized as follows:

-

Ligand Binding and Vesicle Formation: In the TGN, CD-M6PR binds to M6P-tagged lysosomal enzymes. This binding is facilitated by the slightly acidic pH. The receptor-ligand complexes are then recognized by the GGA family of clathrin adaptor proteins, which concentrate them into forming clathrin-coated vesicles.[2]

-

Transport to Endosomes: These vesicles bud off from the TGN and traffic to early endosomes.

-

Endosome Maturation: Early endosomes mature into late endosomes, with a progressive decrease in internal pH.

-

Cargo Release and Delivery: In the acidic environment of the late endosomes, the lysosomal enzymes dissociate from the CD-M6PR. The enzymes are then delivered to lysosomes.

-

Receptor Recycling: The unoccupied CD-M6PR is sorted into recycling vesicles.

-

Return to the TGN: These vesicles transport the receptor back to the TGN to initiate another round of enzyme transport.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the structure and function of the CD-M6PR.

Table 1: Molecular and Structural Properties

| Property | Value | Reference |

| Molecular Weight | ~46 kDa | [1][6] |

| Quaternary Structure | Homodimer | [6][7] |

| Extracytoplasmic Domain | ~157 amino acids | [1] |

| Transmembrane Domain | 1 | [1] |

| Cytoplasmic Tail | Short C-terminal | [1] |

Table 2: Ligand Binding Affinity

| Ligand | Apparent Affinity Constant (Kd) | Conditions | Reference |

| Mannose 6-Phosphate | 8 µM | - | [6] |

| Various M6P-glycoproteins | 7 - 28 nM | - | [5] |

| Mn²⁺ | 600 µM | - | [3] |

Table 3: pH Dependence of Ligand Binding

| pH | Binding Activity | Cellular Compartment | Reference |

| ~6.5 | Optimal | trans-Golgi Network | [3] |

| < 5.5 | No detectable binding | Endosomes | [3] |

| > 7.5 | Little or no binding | Cell Surface | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the CD-M6PR.

Ligand Binding Assay

This assay is used to quantify the binding of M6P-containing ligands to the CD-M6PR.

Caption: General workflow for determining the crystal structure of CD-M6PR.

Methodology:

-

Protein Expression and Purification:

-

Express a soluble, truncated form of the CD-M6PR, typically the extracytoplasmic domain, in a suitable expression system (e.g., insect cells). [10] * Purify the recombinant protein to homogeneity using chromatography techniques.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered protein crystals. The hanging drop vapor diffusion method is commonly used. [10]3. X-ray Diffraction Data Collection:

-

Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the crystal structure using computational methods.

-

Build and refine an atomic model of the protein that best fits the experimental data. [10]

-

Conclusion

The cation-dependent mannose 6-phosphate receptor is a key player in the intricate process of lysosomal enzyme trafficking. Its structure, particularly its dimeric nature and the specific architecture of its ligand-binding domain, is intimately linked to its function. The pH and cation sensitivity of its interaction with M6P-containing ligands ensures the efficient delivery of lysosomal hydrolases to their correct destination. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular mechanisms governing CD-M6PR function and its role in health and disease. A thorough understanding of this receptor is paramount for the development of novel therapeutic strategies targeting lysosomal storage disorders and other related pathologies.

References

- 1. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cation-dependent mannose 6-phosphate receptor. Structural requirements for mannose 6-phosphate binding and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Detection of S-acylation on Recombinant Proteins via the Biotin-Switch Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Cation-Independent Mannose-6-Phosphate Receptor: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a multifunctional type I transmembrane protein essential for cellular homeostasis. Its primary and most well-characterized role is the transport of newly synthesized mannose-6-phosphate (M6P)-bearing lysosomal hydrolases from the trans-Golgi network (TGN) to the endo-lysosomal system. This process is crucial for the proper function of lysosomes, the cell's primary degradative compartments. Beyond this canonical function, the CI-MPR is implicated in a variety of other physiological and pathological processes, including the clearance of extracellular M6P-tagged ligands and the regulation of insulin-like growth factor 2 (IGF2) signaling. This technical guide provides an in-depth exploration of the CI-MPR's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions of the CI-MPR

The CI-MPR's functions are intrinsically linked to its structure and trafficking itinerary. It is a large, ~300 kDa glycoprotein with a large N-terminal extracytoplasmic domain composed of 15 homologous repeats, a single transmembrane domain, and a short C-terminal cytoplasmic tail that contains sorting signals.[1]

Lysosomal Enzyme Trafficking

The canonical function of the CI-MPR is to ensure the correct delivery of over 60 different soluble acid hydrolases to the lysosomes.[2] This process begins in the TGN, where newly synthesized lysosomal enzymes are tagged with M6P residues.[2] The CI-MPR recognizes and binds these M6P-modified enzymes with high affinity in the neutral pH environment of the TGN.[1] The receptor-ligand complex is then packaged into clathrin-coated vesicles and transported to late endosomes.[3] The acidic environment of the late endosomes (pH ~5.5) facilitates the dissociation of the M6P-tagged hydrolases from the receptor.[4] The released enzymes are subsequently delivered to lysosomes, while the unoccupied CI-MPR is recycled back to the TGN for another round of transport.[3][4]

Endocytosis of Extracellular Ligands

Approximately 10-20% of the cellular pool of CI-MPR is located on the plasma membrane.[1] At the cell surface, the CI-MPR can bind and internalize extracellular M6P-containing ligands, such as secreted lysosomal enzymes that have escaped the intracellular trafficking pathway.[5] This function is particularly relevant for enzyme replacement therapies (ERT) for lysosomal storage diseases, where recombinant enzymes are administered intravenously and rely on the CI-MPR for cellular uptake.

Regulation of IGF2 Signaling

The CI-MPR also functions as a clearance receptor for IGF2, a potent fetal growth factor. The receptor binds IGF2 through a distinct binding site from its M6P-binding domains.[6] Upon binding IGF2 at the cell surface, the CI-MPR is internalized, and the complex is trafficked to lysosomes for the degradation of IGF2. This process effectively reduces the bioavailability of IGF2, thereby negatively regulating its growth-promoting activities. The importance of this function is highlighted by the fact that mice lacking the CI-MPR die perinatally with organ hyperplasia due to elevated levels of circulating IGF2.[1]

Quantitative Data

The binding affinities of the CI-MPR for its various ligands are critical for its function. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor/Domain | Affinity (Kd) | Method | Reference |

| Mannose-6-Phosphate | CI-MPR | 7 µM | Not Specified | [1] |

| Various M6P-glycoproteins | CI-MPR | 1-5 nM | Immunoprecipitation | [7] |

| β-glucuronidase | sCI-MPR | 40 nM | Surface Plasmon Resonance | [2] |

| Plasminogen | sCI-MPR | 30 nM | Surface Plasmon Resonance | [2] |

| IGF-II | sCI-MPR | 1 nM | Surface Plasmon Resonance | [2] |

| β-glucuronidase | CI-MPR Domain 5 | 54 µM | Surface Plasmon Resonance | [8] |

Table 1: Ligand Binding Affinities of the Cation-Independent Mannose-6-Phosphate Receptor.

| Trafficking Step | Half-life (t1/2) | Cell Type | Reference |

| Receptor Turnover | 16 hours | Chinese Hamster Ovary (CHO) | [9] |

Table 2: Trafficking Kinetics of the Cation-Independent Mannose-6-Phosphate Receptor.

Signaling and Trafficking Pathways

The intricate trafficking itinerary of the CI-MPR is essential for its diverse functions. The following diagrams illustrate the key pathways.

Caption: Intracellular trafficking pathways of the CI-MPR.

Caption: Workflow for studying CI-MPR retrograde trafficking.

Experimental Protocols

The following are detailed methodologies for key experiments used to study CI-MPR function.

Studying CI-MPR Retrograde Trafficking using a CD8α-CI-MPR Chimera

This method allows for the specific tracking of a cohort of CI-MPR molecules from the plasma membrane to internal compartments, providing insights into the kinetics of retrograde transport.[10][11]

Materials:

-

HeLa or CHO cells

-

Plasmid encoding CD8α-CI-MPR chimera

-

Transfection reagent (e.g., Lipofectamine)

-

Primary antibody: mouse anti-CD8 antibody

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DMEM, serum-free and supplemented with 10% FBS

-

Citric acid buffer (for acid wash)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Antibodies against Golgi (e.g., anti-TGN46) and endosomal (e.g., anti-EEA1) markers

-

Confocal microscope equipped for live-cell imaging at 37°C with 5% CO2

Procedure:

-

Transfection: Seed cells in glass-bottom dishes. Transfect with the CD8α-CI-MPR plasmid according to the manufacturer's protocol and allow for expression for 24-48 hours.

-

Antibody Labeling:

-

Pre-complex the primary anti-CD8 antibody with the Alexa Fluor 488-conjugated secondary antibody in serum-free DMEM at 4°C for 30 minutes.

-

Wash the transfected cells with ice-cold PBS.

-

Incubate the cells with the antibody complex on ice for 30 minutes to label only the surface-expressed chimera.[11]

-

-

Chase:

-

Wash the cells three times with ice-cold PBS to remove unbound antibodies.

-

For fixed-cell analysis, add pre-warmed complete media and incubate at 37°C for various time points (e.g., 0, 10, 20, 30, 60 minutes).

-

For live-cell imaging, transfer the dish to the pre-warmed microscope stage and acquire images immediately.

-

-

Fixation and Immunostaining (for fixed-cell analysis):

-

At each time point, wash cells with PBS and fix with 4% PFA in PBS for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Incubate with primary antibodies against organelle markers (e.g., TGN46) followed by fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the colocalization of the CD8-CI-MPR signal with Golgi and endosomal markers at each time point using image analysis software (e.g., ImageJ with Pearson's correlation coefficient analysis).[5]

-

For live-cell imaging, track the movement of fluorescent puncta and analyze their velocity and directionality.[10]

-

Immunoprecipitation of CI-MPR from Cell Lysates

This protocol is used to isolate the CI-MPR and any interacting proteins from a complex mixture.

Materials:

-

Cultured cells expressing CI-MPR

-

Lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 1% Triton X-100 in PBS) supplemented with protease inhibitors

-

Anti-CI-MPR antibody (for immunoprecipitation)

-

Protein A/G-agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add the anti-CI-MPR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complex.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against CI-MPR or other proteins of interest.

-

Affinity Chromatography of CI-MPR

This method is used to purify the CI-MPR based on its specific binding to mannose-6-phosphate.

Materials:

-

Cell or tissue lysate containing CI-MPR

-

Mannose-6-phosphate-agarose or sepharose column

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 0.05% Triton X-100)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 5-10 mM mannose-6-phosphate)

Procedure:

-

Column Equilibration: Equilibrate the mannose-6-phosphate-agarose column with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the clarified cell or tissue lysate to the column and allow it to flow through by gravity.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound CI-MPR from the column by applying the Elution Buffer. Collect fractions.

-

Analysis: Analyze the collected fractions for the presence of CI-MPR by SDS-PAGE and Coomassie blue staining or Western blotting.

Conclusion

The Cation-Independent Mannose-6-Phosphate Receptor is a central player in lysosomal biogenesis and cellular signaling. Its intricate trafficking pathways and specific ligand-binding properties are fundamental to its function. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of the CI-MPR in health and disease, and to explore its potential as a therapeutic target for a range of disorders, including lysosomal storage diseases and cancer. A thorough understanding of its core functions is paramount for the development of novel therapeutic strategies that leverage this remarkable receptor.

References

- 1. Cargo-selective endosomal sorting for retrieval to the Golgi requires retromer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biossusa.com [biossusa.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 8. Identification of a low affinity mannose 6-phosphate-binding site in domain 5 of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to M6PR Gene Structure and Protein Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene structure, protein domains, and functional pathways of the Mannose 6-Phosphate Receptors (M6PRs). The M6PRs, central to lysosomal enzyme trafficking, are critical for cellular homeostasis and are implicated in various physiological and pathological processes, making them a key area of study for therapeutic development.

Introduction to Mannose 6-Phosphate Receptors

The Mannose 6-Phosphate Receptors (M6PRs) are a family of transmembrane glycoproteins responsible for the transport of newly synthesized lysosomal hydrolases, tagged with mannose-6-phosphate (M6P), from the trans-Golgi network (TGN) to the lysosomes. There are two main types of M6PRs: the Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR). These receptors are essential for the proper functioning of lysosomes, the cell's primary degradative compartments.

Gene Structure of M6PRs

The genes encoding the two M6PRs are located on different chromosomes and exhibit distinct structural characteristics.

Cation-Independent M6PR (CI-M6PR / IGF2R)

The gene for CI-M6PR, IGF2R, is located on human chromosome 6q25.3.[1] It is a large and complex gene, reflecting the size and multi-domain nature of the protein it encodes. The gene structure consists of numerous exons, and its expression is regulated by a complex interplay of factors.

Cation-Dependent M6PR (CD-M6PR / M6PR)

The gene for CD-M6PR, M6PR, is found on human chromosome 12p13.31.[2] In contrast to IGF2R, the M6PR gene is smaller and has a less complex structure, comprising seven exons.

| Gene | Chromosomal Location | Size (approx.) | Exon Count | Aliases |

| IGF2R | 6q25.3 | >100 kb | Complex | CI-M6PR, MPR1, CD222 |

| M6PR | 12p13.31 | ~12 kb | 7 | CD-M6PR, MPR46 |

Protein Architecture of M6PRs

Both M6PRs are type I transmembrane proteins, with a large N-terminal extracytoplasmic domain, a single transmembrane helix, and a shorter C-terminal cytoplasmic tail. However, they differ significantly in size and the organization of their functional domains.

Cation-Independent M6PR (CI-M6PR / IGF2R)

The human CI-M6PR is a large, monomeric glycoprotein of approximately 300 kDa, composed of 2491 amino acids.[2] Its extensive extracytoplasmic region is organized into 15 homologous domains, each about 150 amino acids in length, known as Mannose 6-Phosphate Receptor Homology (MRH) domains.[3][4]

Several of these domains have specific ligand-binding functions:

-

M6P Binding: Domains 3, 5, 9, and 15 are responsible for recognizing and binding mannose-6-phosphate. Domains 3 and 9 bind with high affinity, while domain 5 shows a preference for the M6P precursor, M6P-N-acetylglucosamine.[4]

-

IGF-II Binding: Domain 11 contains the primary binding site for insulin-like growth factor II (IGF-II).[2]

The cytoplasmic tail of CI-M6PR contains sorting signals that direct its trafficking within the cell.

Table of Human CI-M6PR (IGF2R) Protein Domains (based on UniProt A0A7I2V381_HUMAN and other sources):

| Domain/Region | Amino Acid Position (approx.) | Length (amino acids) | Function |

| Signal Peptide | 1 - 40 | 40 | N-terminal signal sequence |

| Extracellular Domain | 41 - 2264 | 2224 | Ligand binding |

| MRH Domain 1 | 41 - 171 | ~131 | - |

| MRH Domain 2 | 172 - 320 | 149 | - |

| MRH Domain 3 | 326 - 468 | 143 | High-affinity M6P binding |

| MRH Domain 4 | 473 - 619 | 147 | - |

| MRH Domain 5 | 625 - 762 | 138 | Low-affinity M6P binding |

| MRH Domain 6 | 765 - 924 | 160 | - |

| MRH Domain 7 | 932 - 1079 | 148 | - |

| MRH Domain 8 | 1082 - 1219 | 138 | - |

| MRH Domain 9 | 1225 - 1363 | 139 | High-affinity M6P binding |

| MRH Domain 10 | 1364 - 1507 | ~144 | - |

| MRH Domain 11 | 1508 - 1658 | ~151 | IGF-II binding |

| MRH Domain 12 | 1659 - 1805 | ~147 | - |

| MRH Domain 13 | 1806 - 1963 | ~158 | Contains a fibronectin type II-like insert |

| MRH Domain 14 | 1964 - 2110 | ~147 | - |

| MRH Domain 15 | 2111 - 2264 | ~154 | M6P binding |

| Transmembrane Domain | 2265 - 2287 | 23 | Membrane anchoring |

| Cytoplasmic Domain | 2288 - 2491 | 204 | Intracellular sorting signals |

Cation-Dependent M6PR (CD-M6PR)

The CD-M6PR is a smaller glycoprotein of about 46 kDa that functions as a homodimer. The bovine CD-M6PR consists of 279 amino acids. Its extracytoplasmic region contains a single MRH domain that is homologous to the repeating domains of the CI-M6PR.[5] As its name suggests, the binding of M6P to the CD-M6PR is enhanced in the presence of divalent cations.

Table of Bovine CD-M6PR Protein Domains:

| Domain/Region | Amino Acid Position | Length (amino acids) | Function |

| Signal Peptide | 1 - 28 | 28 | N-terminal signal sequence |

| Extracellular Domain | 29 - 187 | 159 | M6P binding |

| Transmembrane Domain | 188 - 212 | 25 | Membrane anchoring |

| Cytoplasmic Domain | 213 - 279 | 67 | Intracellular sorting signals |

M6PR-Mediated Lysosomal Trafficking Pathway

The canonical pathway for the transport of lysosomal enzymes involves the recognition of the M6P signal by M6PRs in the trans-Golgi network. This is followed by the packaging of the receptor-ligand complex into clathrin-coated vesicles, transport to endosomes, and subsequent delivery of the enzymes to lysosomes.

Experimental Protocols for Studying M6PR Function

The characterization of M6PR gene structure and protein function relies on a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.

Gene Structure Analysis

Methodology: DNA Sequencing and Bioinformatics

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is extracted from a cell line or tissue of interest.

-

PCR Amplification: Primers are designed to amplify the exons and exon-intron boundaries of the M6PR or IGF2R gene.

-

Sanger Sequencing: The amplified PCR products are sequenced to determine the nucleotide sequence.

-

Sequence Analysis: The obtained sequences are aligned with reference genome sequences (e.g., from NCBI or Ensembl) to identify exons, introns, and any potential mutations.

Protein Domain Mapping and Expression

Methodology: Recombinant Protein Expression and Western Blotting

-

Construct Design: Expression vectors are engineered to contain the full-length or specific domains of the M6PR protein, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transfection and Expression: The expression vectors are transfected into a suitable host system (e.g., mammalian cells like HEK293 or insect cells).

-

Protein Purification: The expressed protein is purified from cell lysates or culture medium using affinity chromatography.

-

SDS-PAGE and Western Blotting: The purified protein is separated by size using SDS-PAGE and transferred to a membrane. The protein is then detected using an antibody specific to the M6PR or the affinity tag.

Ligand Binding Affinity Measurement

Methodology: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique to measure real-time biomolecular interactions.

-

Ligand Immobilization: The M6PR protein (ligand) is immobilized on a sensor chip.

-

Analyte Injection: A solution containing the M6P-tagged protein or IGF-II (analyte) is flowed over the sensor chip surface.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

-

Kinetic Analysis: The association and dissociation rates are measured to determine the binding affinity (KD).

Methodology: Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique to measure molecular interactions.

-

Probe Preparation: A fluorescently labeled M6P analog (probe) is synthesized.

-

Binding Reaction: The fluorescent probe is incubated with the M6PR protein.

-

Polarization Measurement: The sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large M6PR, its tumbling is slowed, leading to an increase in polarization.

-

Competition Assay: To determine the affinity of an unlabeled ligand, it is added to the reaction to compete with the fluorescent probe for binding to the M6PR, causing a decrease in polarization.

Conclusion

The Mannose 6-Phosphate Receptors are intricate molecular machines vital for cellular function. A thorough understanding of their gene structure, the architecture of their protein domains, and their trafficking pathways is paramount for researchers in cell biology and professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of these important receptors and the development of novel therapeutics targeting lysosomal function and related diseases.

References

- 1. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]

- 2. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

The Role of Mannose-6-Phosphate Receptors in Trans-Golgi Network Sorting: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise delivery of newly synthesized lysosomal hydrolases to the lysosome is a fundamental cellular process, critical for cellular homeostasis and the prevention of lysosomal storage diseases. This process is primarily orchestrated by two transmembrane receptors, the cation-independent and cation-dependent mannose-6-phosphate receptors (CI-MPR and CD-MPR), which recognize a unique mannose-6-phosphate (M6P) signal on lysosomal enzymes within the trans-Golgi network (TGN). This technical guide provides an in-depth exploration of the molecular mechanisms governing MPR-mediated sorting at the TGN, the intricate interplay with cytosolic sorting machinery, and the subsequent recycling pathways. Detailed experimental protocols for key assays and a comprehensive summary of quantitative binding data are presented to serve as a valuable resource for researchers in the field.

Introduction: The Central Role of Mannose-6-Phosphate Receptors in Lysosomal Trafficking

The trans-Golgi network (TGN) serves as a major sorting hub in the secretory pathway, directing proteins and lipids to their correct cellular destinations. A critical function of the TGN is the segregation of lysosomal hydrolases from the bulk flow of secreted proteins. This is achieved through a receptor-mediated process initiated by the recognition of M6P moieties on N-linked glycans of lysosomal enzymes by the MPRs.[1][2] There are two types of MPRs: the cation-independent mannose-6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor 2 (IGF2) receptor, and the smaller, dimeric cation-dependent mannose-6-phosphate receptor (CD-MPR).[1] Both receptors bind M6P-tagged ligands in the slightly acidic environment of the TGN (pH ~6.5-6.7) and release them in the more acidic milieu of the endosomes (pH <6.0).[1][2] The cytoplasmic domains of the MPRs contain specific sorting signals that are recognized by cytosolic adaptor proteins, which in turn mediate their packaging into clathrin-coated vesicles (CCVs) for transport to the endosomes.

Molecular Machinery of MPR Sorting at the TGN

The efficient sorting of MPR-ligand complexes into nascent vesicles at the TGN is a highly regulated process involving a cohort of cytosolic proteins that recognize specific motifs in the MPR cytoplasmic tails.

Adaptor Proteins: Linking MPRs to Clathrin Cages

GGA Proteins: The Golgi-localized, γ-ear-containing, ARF-binding proteins (GGAs) are a family of monomeric clathrin adaptors that play a pivotal role in the export of MPRs from the TGN.[3] The VHS (Vps27, Hrs, and Stam) domain of GGAs recognizes an acidic cluster-dileucine (ACLL) motif present in the cytoplasmic tail of both CI-MPR and CD-MPR.[4][5] GGAs act as a bridge, linking the MPRs to the clathrin coat and to the GTPase ARF1, which initiates coat assembly.[3]

Adaptor Protein 1 (AP-1): The heterotetrameric AP-1 complex is another key clathrin adaptor involved in MPR sorting at the TGN. AP-1 recognizes tyrosine-based (YxxΦ) and dileucine-based sorting signals in the cytoplasmic domains of cargo proteins, including the MPRs.[6] The recruitment of AP-1 to the TGN is dependent on the active, GTP-bound form of ARF1.[7][8]

PACS-1: The phosphofurin acidic cluster sorting protein 1 (PACS-1) is a cytosolic sorting protein that recognizes phosphorylated acidic cluster motifs in the cytoplasmic tails of various cargo proteins, including the CI-MPR.[9][10] PACS-1 is crucial for the proper localization of the CI-MPR and facilitates its retrieval from endosomes back to the TGN.[9][11] It has been shown to form a complex with GGA3 and the kinase CK2, which regulates the trafficking of the CI-MPR.[9][12]

The Role of ARF1 in Coat Recruitment

The small GTPase ADP-ribosylation factor 1 (ARF1) is a master regulator of vesicle formation at the TGN. In its GTP-bound state, ARF1 undergoes a conformational change that exposes its N-terminal myristoylated amphipathic helix, allowing it to anchor into the TGN membrane.[13] Membrane-bound ARF1-GTP then recruits effector proteins, including GGA proteins and the AP-1 complex, initiating the assembly of the clathrin coat and subsequent vesicle budding.[7][13]

MPR Trafficking and Recycling

Following their departure from the TGN in CCVs, MPRs traffic to early endosomes. The acidic environment of the endosomes facilitates the dissociation of the M6P-tagged ligands from the receptors. The released hydrolases are then transported to late endosomes and subsequently to lysosomes. The unoccupied MPRs are sorted into recycling pathways to return to the TGN for another round of cargo transport.

The Retromer Complex: Mediating Retrograde Transport

The retrograde transport of MPRs from endosomes to the TGN is primarily mediated by the retromer complex.[14] Retromer is a multiprotein assembly composed of a cargo-selective trimer (Vps26, Vps29, and Vps35) and a membrane-deforming dimer of sorting nexins (SNXs). The Vps35 subunit directly recognizes sorting signals in the cytoplasmic tails of cargo proteins, including the CI-MPR, ensuring their inclusion in transport vesicles destined for the TGN.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the binding affinities and trafficking kinetics of mannose-6-phosphate receptors.

Table 1: Binding Affinities of Mannose-6-Phosphate Receptors

| Receptor | Ligand | Method | Dissociation Constant (Kd) | Reference |

| CI-MPR | Lysosomal Enzymes (mixed) | Immunoprecipitation | 1-5 nM | |

| CD-MPR | Lysosomal Enzymes (mixed) | Immunoprecipitation | 7-28 nM | |

| CI-MPR | IGF2 | Surface Plasmon Resonance | 1.2 nM | [12] |

| CI-MPR | Acid α-glucosidase (GAA) | Surface Plasmon Resonance | 28.3 ± 3.0 nM | [12] |

| CI-MPR | Palmitoyl protein thioesterase (PPT1) | Surface Plasmon Resonance | 68.0 ± 5.0 nM | [12] |

| CD-MPR | β-glucuronidase | Surface Plasmon Resonance | 26 nM | [3] |

| CI-MPR (Domain 5) | β-glucuronidase | Surface Plasmon Resonance | 54 µM | |

| CI-MPR (Domain 5) | Mannose-6-Phosphate | Frontal Affinity Chromatography | 5.3 mM |

Table 2: Trafficking Kinetics of the Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR)

| Parameter | Cell Type | Method | Value | Reference |

| Half-time of efflux from intracellular sites | CHO cells | Antibody-based efflux assay | ~40 min | [4] |

| Rate of transport from TGN to Multivesicular Bodies (MVBs) | HEp-2 cells | Pulse-chase analysis | Rapid, similar kinetics to transferrin receptor |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MPR-mediated sorting.

Co-Immunoprecipitation of 6-MPR and GGA Proteins

This protocol describes the co-immunoprecipitation of endogenous GGA proteins with the CI-MPR from cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Antibody against the cytoplasmic domain of CI-MPR

-

Protein A/G-agarose beads

-

Wash buffer (e.g., cell lysis buffer with reduced detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the anti-CI-MPR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

After the final wash, aspirate the supernatant completely and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GGA proteins and CI-MPR.

In Vitro Budding Assay for TGN-Derived Vesicles

This assay reconstitutes the formation of transport vesicles from isolated Golgi membranes.

Materials:

-

Isolated Golgi membranes from cultured cells

-

Cytosol fraction from cultured cells

-

ATP regenerating system (ATP, creatine phosphate, creatine kinase)

-

GTP or non-hydrolyzable GTP analog (GTPγS)

-

Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.2, 2.5 mM magnesium acetate, 150 mM potassium acetate)

Procedure:

-

Prepare enriched Golgi membranes and a cytosolic fraction from your cells of interest.

-

Set up the budding reaction by combining Golgi membranes, cytosol, ATP regenerating system, and GTP in the reaction buffer.

-

Incubate the reaction at 37°C for 30-60 minutes to allow vesicle budding.

-

Stop the reaction by placing the tubes on ice.

-

Separate the released vesicles from the Golgi membranes by centrifugation. The supernatant contains the budded vesicles.

-

Analyze the vesicle fraction and the remaining Golgi fraction by SDS-PAGE and Western blotting for the presence of MPRs and other TGN-resident or cargo proteins.

ARF1-Dependent AP-1 Recruitment Assay

This in vitro assay measures the recruitment of the AP-1 adaptor complex to Golgi membranes in an ARF1-dependent manner.

Materials:

-

Purified recombinant myristoylated ARF1

-

Purified AP-1 complex from cytosol

-

GTPγS (a non-hydrolyzable GTP analog)

-

Isolated Golgi membranes

-

Membrane wash buffer (e.g., 25 mM HEPES-KOH pH 7.2, 150 mM potassium acetate)

-

SDS-PAGE sample buffer

Procedure:

-

Incubate purified myristoylated ARF1 with GTPγS to generate the active, GTP-bound form.

-

Combine the isolated Golgi membranes with the activated ARF1 and the purified AP-1 complex in a reaction buffer.

-

Incubate at 37°C for 20-30 minutes to allow for AP-1 recruitment.

-

Pellet the Golgi membranes by centrifugation.

-

Carefully remove the supernatant containing unbound proteins.

-

Wash the membrane pellet with wash buffer to remove non-specifically bound proteins.

-

Resuspend the final membrane pellet in SDS-PAGE sample buffer.

-

Analyze the amount of membrane-bound AP-1 by SDS-PAGE and Western blotting using an antibody against one of the AP-1 subunits (e.g., γ-adaptin).

Visualizations: Signaling Pathways and Experimental Workflows

Figure 1. MPR-mediated sorting pathway at the TGN.

Figure 2. Co-Immunoprecipitation experimental workflow.

Figure 3. Retromer-mediated recycling of MPRs.

Conclusion

The sorting of mannose-6-phosphate receptors at the trans-Golgi network is a paradigm of intracellular protein trafficking, characterized by specific molecular recognition events and the coordinated action of a complex protein machinery. A thorough understanding of this process is not only fundamental to cell biology but also holds significant implications for the development of therapeutic strategies for lysosomal storage diseases, where this pathway is often compromised. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies essential for researchers investigating the intricate journey of the mannose-6-phosphate receptors.

References

- 1. Structural Basis for Recruitment and Activation of the AP-1 Clathrin Adaptor Complex by Arf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Receptor Recycling by Retromer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP-Ribosylation Factor 1 (ARF1) Regulates Recruitment of the AP-3 Adaptor Complex to Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P4-ATPase endosomal recycling relies on multiple retromer-dependent localization signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Diversity of retromer-mediated vesicular trafficking pathways in plants [frontiersin.org]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Single-cell analysis of siRNA-mediated gene silencing using multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multi-species assay for siRNA-mediated mRNA knockdown analysis without the need for RNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a low affinity mannose 6-phosphate-binding site in domain 5 of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of 6-MPR binding to lysosomal enzymes

An In-depth Technical Guide to the Mechanism of Mannose 6-Phosphate Receptor (MPR) Binding to Lysosomal Enzymes

Introduction

The precise trafficking of newly synthesized acid hydrolases to the lysosome is a fundamental process for cellular homeostasis. This intricate delivery system relies on a specific recognition marker, mannose 6-phosphate (M6P), present on the N-linked oligosaccharides of these enzymes.[1][2] The M6P signal is decoded by two specialized transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR).[3][4] These receptors bind to M6P-tagged enzymes in the trans-Golgi network (TGN) and transport them via clathrin-coated vesicles to the acidic environment of late endosomes.[1][4] Within the endosomes, the low pH triggers the dissociation of the enzyme-receptor complex. The hydrolases are then packaged into lysosomes, while the receptors are recycled back to the TGN for subsequent rounds of transport.[2][3][5] This guide provides a detailed examination of the molecular mechanisms governing the binding interaction between MPRs and lysosomal enzymes, summarizing key quantitative data, experimental methodologies, and the underlying trafficking pathways.

The Mannose 6-Phosphate Recognition Marker

The generation of the M6P targeting signal is a two-step enzymatic process that occurs as lysosomal hydrolases transit through the Golgi apparatus.[1]

-

Phosphodiester Formation: In the cis-Golgi, the enzyme UDP-N-acetylglucosamine-1-phosphotransferase recognizes a specific protein determinant on the surface of the lysosomal hydrolase. It then catalyzes the transfer of GlcNAc-1-phosphate to the 6-hydroxyl group of one or more mannose residues on the N-linked glycans, forming a phosphodiester linkage (Man-P-GlcNAc).[3][6][7]

-

"Uncovering" the Signal: Subsequently, in the trans-Golgi, a second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (or "uncovering enzyme"), removes the terminal GlcNAc residue. This exposes the M6P phosphomonoester, which is the high-affinity recognition signal for the MPRs.[3][6][7]

The Mannose 6-Phosphate Receptors (MPRs)

Two distinct receptors mediate the transport of M6P-tagged enzymes. Both are type I transmembrane proteins with a large N-terminal extracytoplasmic domain responsible for ligand binding, a single transmembrane segment, and a short C-terminal cytoplasmic tail that contains sorting signals for intracellular trafficking.[3][5]

-

Cation-Independent MPR (CI-MPR): Also known as the IGF2 receptor, the CI-MPR is a large, ~300 kDa monomeric protein.[3][8] Its extensive extracytoplasmic region is composed of 15 homologous domains. The CI-MPR possesses four distinct carbohydrate recognition domains (CRDs) located in domains 3, 5, 9, and 15, allowing for multivalent interactions and recognition of a broad range of M6P-containing glycans.[9][10][11] Domains 3 and 9 preferentially bind the M6P phosphomonoester, while domain 5 shows a higher affinity for the phosphodiester (Man-P-GlcNAc), providing a "safety mechanism" to capture enzymes that have not been fully processed by the uncovering enzyme.[3][5][7] The presence of multiple binding sites contributes to the CI-MPR being more efficient in enzyme targeting than the CD-MPR.[8][12]

-

Cation-Dependent MPR (CD-MPR): The CD-MPR is a smaller, ~46 kDa protein that functions as a stable homodimer.[3][4][13] Each monomer contains a single M6P binding site.[5][14] While its name implies a cation requirement, divalent cations primarily enhance the binding affinity of the bovine receptor, but are not essential for the human CD-MPR.[3][4] The dimeric structure is crucial for high-affinity ligand binding, as inter-monomer interactions and salt bridges stabilize the ligand-bound conformation.[13][14]

The Mechanism of Binding and Release

The interaction between MPRs and their lysosomal enzyme cargo is tightly regulated, primarily by pH, to ensure efficient binding in the TGN and complete release in the endosomes.[5][15]

-

Binding in the Trans-Golgi Network (TGN): The MPRs bind their M6P-tagged ligands with optimal affinity at the slightly acidic pH of the TGN (pH ~6.5-6.7).[2][3][15] For the CD-MPR, ligand binding induces a significant conformational change in its quaternary structure, stabilizing the dimer through inter-subunit salt bridges.[14][16][17] For the CI-MPR, the multiple domains allow for cooperative and high-affinity binding to enzymes that may present more than one M6P tag.[5][9]

-

Release in the Endosome: As the receptor-ligand complexes are transported to late endosomes, they encounter a more acidic environment (pH < 6.0).[2][15] This drop in pH is the critical trigger for dissociation.[8] The protonation of key acidic residues (glutamate, aspartate) in the receptor's binding pocket disrupts the electrostatic interactions necessary for M6P binding.[17] In the CD-MPR, this protonation is thought to disrupt the inter-subunit salt bridges that stabilize the high-affinity, ligand-bound state, causing the receptor to revert to a lower-affinity "open" conformation and release its cargo.[17]

-

Receptor Recycling: Following ligand release, the unoccupied MPRs are sorted into vesicles that bud off from the endosome and are transported back to the TGN, ready to initiate another cycle of enzyme transport.[2][3]

The overall trafficking pathway is visualized in the diagram below.

Quantitative Analysis of MPR-Lysosomal Enzyme Interaction

The binding affinity between MPRs and their ligands has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key metric, with lower values indicating higher affinity.

| Receptor/Domain | Ligand | Kd (Dissociation Constant) | Method | Reference |

| Soluble CD-MPR (sCD-MPR) | β-glucuronidase | 26 nM | SPR | [14] |

| Mutant sCD-MPR (E19Q/K137M) | β-glucuronidase | No Detectable Binding | SPR | [14] |

| CI-MPR | Mannose 6-Phosphate | 7 µM | - | [3] |

| CD-MPR | Mannose 6-Phosphate | 8 µM | - | [3] |

| CI-MPR / CD-MPR | Lysosomal Enzymes (general) | 1 - 10 nM | - | [5] |

| CI-MPR (Domains 1-5) | Acid α-glucosidase (GAA) phosphodiester | ~60 nM | SPR | [9] |

| CI-MPR (Domains 14-15) | Mannose 6-Phosphate | 13 µM | - | [7] |

| CI-MPR (Domains 14-15) | M6P-GlcNAc | 17 µM | - | [7] |

| CI-MPR (Domain 9) | Laronidase | High Affinity (fast on-rate) | SPR | [18] |

| CI-MPR (Domain 9) | Agalsidase beta | ↓ | SPR | [18] |

| CI-MPR (Domain 9) | Idursulfase | ↓ | SPR | [18] |

| CI-MPR (Domain 9) | Alglucosidase alfa | Lowest Affinity | SPR | [18] |

Note: The table shows a range of affinities, from high nanomolar (nM) for intact enzymes to micromolar (µM) for the free M6P monosaccharide, highlighting the importance of multivalent interactions between the receptor and the glycosylated enzyme.

Experimental Protocols

The characterization of the MPR-lysosomal enzyme interaction relies on several key biochemical and biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Detailed Methodology (based on[14]):

-

Immobilization: The receptor protein (e.g., soluble CD-MPR) is covalently immobilized on the surface of a sensor chip (e.g., CM5 sensor chip) to a specified response level (e.g., 800 response units). A control flow cell is typically prepared by performing the immobilization chemistry without the protein.

-

Analyte Injection: The ligand (e.g., purified β-glucuronidase) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-P buffer).

-

Association: The analyte solution is injected at a constant flow rate (e.g., 40 µl/min) over the sensor and control surfaces for a defined period (e.g., 2 minutes), allowing the ligand to bind to the immobilized receptor. The change in the refractive index at the surface, proportional to the bound mass, is recorded in real-time as response units (RU).

-

Dissociation: The analyte solution is replaced with running buffer, and the dissociation of the complex is monitored over time (e.g., 2 minutes).

-

Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove all bound analyte from the receptor, preparing the surface for the next injection.

-

Data Analysis: The response curves are corrected for non-specific binding by subtracting the signal from the control flow cell. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

References

- 1. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 4. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structure of uPAR, plasminogen, and sugar-binding sites of the 300 kDa mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric regulation of lysosomal enzyme recognition by the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface plasmon resonance analysis of complex formation of therapeutic recombinant lysosomal enzymes with domain 9 of human cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 6-Mercaptopurine Riboside (6-MPR): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025

Abstract

6-mercaptopurine riboside (6-MPR) is a nucleoside analog that primarily functions as a prodrug for the well-established antimetabolite, 6-mercaptopurine (6-MP). Its physiological significance is intrinsically linked to the cellular uptake, metabolic activation, and subsequent cytotoxic and immunomodulatory effects of 6-MP in various cell types. This technical guide provides an in-depth examination of the mechanisms of action of this compound-derived metabolites, their differential effects on immune, cancerous, and other somatic cells, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology, immunology, and pharmacology.

Cellular Uptake and Metabolic Activation

This compound acts as a delivery form of 6-MP. Following oral administration, this compound is transported into intestinal mucosal cells where it undergoes phosphorolysis to yield 6-mercaptopurine (6-MP) and ribose-1-phosphate.[1] 6-MP is the active moiety that enters systemic circulation and is taken up by various cells.

Once inside the cell, 6-MP is metabolized through competing pathways, which is crucial for both its therapeutic efficacy and toxicity:

-

Anabolism to Active Thionucleotides: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its first active metabolite, thioinosine monophosphate (TIMP). TIMP is subsequently metabolized into other active 6-thioguanine nucleotides (6-TGNs). These 6-TGNs are the primary mediators of the drug's cytotoxic effects.[2]

-

Catabolism and Methylation: 6-MP can be inactivated by xanthine oxidase (XO) in the liver to form 6-thiouric acid.[3] Alternatively, the enzyme thiopurine methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite linked to hepatotoxicity but not cytotoxic efficacy.[2][4]

The balance between these pathways, particularly the activity of HGPRT and TPMT, determines the intracellular concentration of active 6-TGNs and thus the drug's overall effect.

Core Mechanism of Action: Antimetabolite Activity

The primary mechanism of action of 6-MP is the disruption of de novo purine synthesis. The metabolite TIMP is a potent inhibitor of several key enzymes in this pathway, most notably glutamine-5-phosphoribosylpyrophosphate amidotransferase, which catalyzes the first committed step of purine synthesis.

By inhibiting this pathway, 6-MP leads to a depletion of the cellular pools of adenine and guanine nucleotides. This has two major consequences:

-

Inhibition of Nucleic Acid Synthesis: The lack of necessary purine building blocks halts DNA and RNA synthesis, leading to cell cycle arrest and the inhibition of proliferation. This effect is most pronounced in rapidly dividing cells, such as hematopoietic progenitors and activated lymphocytes.

-

Induction of Apoptosis: The incorporation of 6-TGNs into DNA and RNA leads to DNA strand breakage and loss of function, triggering programmed cell death (apoptosis).[2]

References

- 1. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Path to Lysosomes: Fluorescent Reporters for the Mannose-6-Phosphate Pathway

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mannose-6-phosphate (M6P) pathway is a critical cellular trafficking route responsible for the delivery of newly synthesized soluble lysosomal hydrolases to the lysosome. This process begins in the cis-Golgi apparatus where these enzymes are tagged with M6P. In the trans-Golgi network (TGN), the M6P tag is recognized by M6P receptors (M6PRs), leading to the packaging of the hydrolases into clathrin-coated vesicles. These vesicles transport their cargo to endosomes, where the acidic environment facilitates the dissociation of the hydrolases from the receptors. The hydrolases are then delivered to the lysosomes, while the M6PRs are recycled back to the TGN.[1][2][3] Dysregulation of this pathway is associated with lysosomal storage disorders and other diseases.[4]

Conventional methods for studying the M6P pathway, such as immunoblotting and M6PR localization analysis, are often laborious and provide limited spatiotemporal information.[1][2] To overcome these limitations, genetically encoded fluorescent reporters have been developed to visualize and quantify the trafficking of lysosomal hydrolases in living cells.[1][2][4][5][6] These tools are invaluable for basic research and for high-throughput screening of pharmacological modulators of the M6P pathway.

This document provides detailed application notes and protocols for utilizing a recently developed tandem fluorescent reporter for spatiotemporal investigation of the M6P pathway.

Principle of the Tandem Fluorescent Reporter

A powerful tool for monitoring the M6P pathway is a genetically encoded reporter construct consisting of a lysosomal hydrolase, such as DNASE2, tagged with two fluorescent proteins: a pH-sensitive green fluorescent protein (e.g., sfGFP) and a pH-insensitive red fluorescent protein (e.g., mCherry).[1][2] This reporter is often referred to as "pCMV DNASE2-mCherry-sfGFP".[1][2]

The differential pH sensitivity of the two fluorophores is the key to this reporter's function. In the relatively neutral pH environments of the endoplasmic reticulum (ER) and Golgi apparatus (pH ~7.2-6.7), both sfGFP and mCherry fluoresce, resulting in a yellow signal from their colocalization.[1][2] Upon delivery to the acidic lumen of the lysosome (pH ~4.5-5.0), the fluorescence of sfGFP is quenched, while the mCherry signal remains stable.[1][2] This results in a shift from a yellow to a red fluorescent signal, providing a visual and quantifiable readout of hydrolase trafficking to the lysosome.[1][2]

An inducible version of this reporter, "pTet-On DNASE2-mCherry-sfGFP," allows for temporal control of reporter expression, enabling pulse-chase analyses of hydrolase trafficking.[1]

Visualization of the Mannose-6-Phosphate Pathway

Caption: The Mannose-6-Phosphate (M6P) Pathway for Lysosomal Hydrolase Trafficking.

Experimental Protocols

Protocol 1: Constitutive Expression and Imaging of the M6P Reporter

This protocol describes the use of the "pCMV DNASE2-mCherry-sfGFP" reporter for steady-state analysis of M6P pathway function.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

"pCMV DNASE2-mCherry-sfGFP" plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate HeLa cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of transfection.

-

Transfect the cells with the "pCMV DNASE2-mCherry-sfGFP" plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-